Product packaging for 1,4-Diethyl-2-methylbenzene(Cat. No.:CAS No. 13632-94-5)

1,4-Diethyl-2-methylbenzene

Cat. No.: B084493
CAS No.: 13632-94-5
M. Wt: 148.24 g/mol
InChI Key: ZEHGGUIGEDITMM-UHFFFAOYSA-N
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Description

Contextual Significance of Alkylbenzenes in Modern Organic Chemistry

Alkylbenzenes are a fundamental class of organic compounds characterized by a benzene (B151609) ring attached to one or more alkyl substituents. fiveable.me These compounds are cornerstones of the chemical industry, serving as crucial intermediates in the synthesis of a wide array of commercial products, including plastics, detergents, and pharmaceuticals. fiveable.mewikipedia.org The simplest alkylbenzene is toluene (B28343) (methylbenzene), where a single hydrogen atom on the benzene ring is replaced by a methyl group. wikipedia.org

The presence of alkyl groups on the benzene ring significantly influences the molecule's reactivity. fiveable.me Alkyl groups are electron-donating, which activates the aromatic ring and makes it more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene. fiveable.me This enhanced reactivity is a key principle in organic synthesis, allowing for the controlled addition of other functional groups. fiveable.melumenlearning.com The carbon atom of the alkyl group directly attached to the benzene ring, known as the benzylic carbon, exhibits unique reactivity. lumenlearning.com Intermediates such as carbocations, carbanions, or radicals at the benzylic position are stabilized by resonance with the aromatic ring, facilitating reactions that would be less favorable for typical alkyl groups. lumenlearning.com

Furthermore, alkylbenzenes are important components in the production of linear alkylbenzene sulfonates (LAS), which are major surfactants used in detergents. wikipedia.org The structure of the alkyl group (linear vs. branched) plays a critical role in properties like biodegradability, a key consideration in developing environmentally benign products. wikipedia.org

Research Rationale for Investigating 1,4-Diethyl-2-methylbenzene

The specific substitution pattern of this compound (also known as 2,5-diethyltoluene) makes it a valuable compound for specific research applications. Investigations into this molecule are often driven by the need to understand complex chemical processes, such as reaction mechanisms, analytical characterization, and the thermal behavior of materials.

One area of research is in analytical chemistry, particularly in chromatography. The Kovats retention index, a fundamental parameter in gas chromatography used for identifying compounds, has been experimentally determined for this compound on various stationary phases. nih.govpherobase.com This data is crucial for the accurate identification of this and related compounds in complex mixtures like petroleum fractions or environmental samples.

Another research driver is the study of polymer degradation. For instance, derivatives of diethyl-methylbenzene have been identified as pyrolytic degradation products of poly(ether urethane-urea) elastomers, which are used in protective coatings. researchgate.net Understanding the formation of such compounds during pyrolysis is essential for assessing the thermal stability and decomposition pathways of these polymers. researchgate.net

The compound also serves as a model for studying the fundamental principles of electrophilic aromatic substitution. The interplay of the activating methyl and ethyl groups at the 1, 2, and 4 positions directs incoming electrophiles to specific locations on the ring, allowing researchers to probe the subtleties of regioselectivity in these foundational organic reactions.

Chemical and Physical Properties of this compound

The following tables summarize key computed and experimental properties of this compound.

Table 1: Identifiers and Basic Properties

Property Value Source(s)
IUPAC Name This compound nih.gov
Synonyms 2,5-Diethyltoluene nih.gov
CAS Number 13632-94-5 nist.gov
Molecular Formula C₁₁H₁₆ nih.govnist.gov
Molecular Weight 148.24 g/mol nih.govnist.gov
Appearance Colorless Liquid
InChI InChI=1S/C11H16/c1-4-10-6-7-11(5-2)9(3)8-10/h6-8H,4-5H2,1-3H3 nist.gov

Table 2: Experimental and Computed Physical Properties

Property Value Source(s)
Density 0.865 - 0.876 g/cm³ stenutz.euechemi.com
Boiling Point 206.7 - 207 °C stenutz.euechemi.com
Flash Point 72.9 °C echemi.com
Refractive Index 1.497 - 1.503 stenutz.euechemi.com
Vapor Pressure 0.335 mmHg at 25°C echemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16 B084493 1,4-Diethyl-2-methylbenzene CAS No. 13632-94-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13632-94-5

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

1,4-diethyl-2-methylbenzene

InChI

InChI=1S/C11H16/c1-4-10-6-7-11(5-2)9(3)8-10/h6-8H,4-5H2,1-3H3

InChI Key

ZEHGGUIGEDITMM-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)CC)C

Canonical SMILES

CCC1=CC(=C(C=C1)CC)C

Other CAS No.

13632-94-5

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations for 1,4 Diethyl 2 Methylbenzene and Its Derivatives

Catalytic Alkylation Approaches

Alkylation of Toluene (B28343) with Ethylene and Related Olefins

The ethylation of toluene is a classic example of a Friedel-Crafts alkylation reaction. In this process, ethylene, in the presence of a catalyst, forms a carbocation or a polarized complex that acts as the electrophile. This electrophile then attacks the electron-rich toluene ring, leading to the formation of ethyltoluene isomers. Subsequent alkylation of ethyltoluene with another molecule of ethylene yields diethylmethylbenzene isomers. The reaction is typically carried out in either the liquid or gas phase.

Role of Lewis Acid Catalysts and Zeolites in Selective Alkylation

Lewis Acid Catalysts: Traditional Lewis acids, such as aluminum chloride (AlCl₃), are effective catalysts for the alkylation of toluene with ethylene. They function by activating the ethylene molecule, thereby generating the electrophilic species required for the reaction. However, the use of homogeneous Lewis acids can be associated with challenges such as catalyst recovery, waste disposal, and potential for over-alkylation and isomerization.

Zeolite Catalysts: In recent decades, solid acid catalysts, particularly zeolites, have gained prominence in industrial alkylation processes. Zeolites like ZSM-5 and Y-type zeolites offer several advantages, including ease of separation, reusability, and shape-selective properties. The well-defined pore structure of zeolites can influence the formation of specific isomers by sterically hindering the formation of bulkier products. For instance, modified pentasil zeolites have been shown to favor the production of the para-isomer of ethyltoluene. elsevierpure.com The acidity of the zeolite, which can be tailored by adjusting the silica-to-alumina ratio, is a critical factor governing the catalytic activity. mdpi.com

Regioselectivity and Isomer Distribution in Alkylation Reactions

The methyl group in toluene is an ortho-, para-directing group, meaning that it activates these positions on the aromatic ring towards electrophilic attack. Consequently, the ethylation of toluene primarily yields ortho- and para-ethyltoluene. The subsequent ethylation to form diethylmethylbenzene is also governed by the directing effects of the existing methyl and ethyl groups.

The distribution of the resulting diethylmethylbenzene isomers is influenced by several factors:

Catalyst Type: Shape-selective zeolites can significantly enhance the yield of the less sterically hindered para-isomer, 1,4-diethyl-2-methylbenzene. For example, modified pentasil zeolites have demonstrated the ability to produce ethyltoluene with a para-isomer content exceeding 70%. elsevierpure.com

Reaction Temperature: Temperature can affect the isomer distribution. At lower temperatures, the reaction is under kinetic control, favoring the formation of ortho and para isomers. At higher temperatures, thermodynamic equilibrium can be established, potentially leading to a different isomer ratio.

Catalyst Modification: Modification of zeolites, for instance by impregnation with phosphorus or boron compounds, can enhance the selectivity towards the para-isomer. elsevierpure.com

CatalystTemperature (°C)Toluene Conversion (%)p-Ethyltoluene Selectivity (%)Reference
Untreated Pentasil Zeolite523 K (250 °C)>10~26 (equilibrium) elsevierpure.com
Modified Pentasil Zeolite523 K (250 °C)->70 elsevierpure.com

Advanced Organic Synthesis Strategies for Functionalized Derivatives

The aromatic ring and the ethyl side chains of this compound provide multiple sites for the introduction of functional groups, enabling the synthesis of a wide array of derivatives.

Introduction of Functional Groups onto the Aromatic Ring

Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the benzene (B151609) ring of this compound. The directing effects of the two ethyl groups and the methyl group will influence the position of the incoming substituent.

Nitration: The introduction of a nitro group (-NO₂) can be achieved by treating this compound with a mixture of concentrated nitric acid and sulfuric acid. The alkyl groups are activating and ortho-, para-directing, which will influence the position of nitration.

Halogenation: Halogens such as chlorine or bromine can be introduced onto the aromatic ring in the presence of a Lewis acid catalyst (e.g., FeCl₃ or FeBr₃). This reaction proceeds via electrophilic aromatic substitution.

Acylation: A Friedel-Crafts acylation reaction can introduce an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst.

Side-Chain Functionalization and Derivatization

The ethyl groups of this compound are also amenable to chemical modification, providing another avenue for derivatization.

Oxidation: The ethyl side chains can be oxidized to various functional groups. Strong oxidizing agents like potassium permanganate can oxidize the benzylic carbons to carboxylic acids, provided there is at least one hydrogen atom on the benzylic carbon.

Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a halogen atom at the benzylic position of the ethyl groups. This benzylic halide can then serve as a precursor for a variety of nucleophilic substitution reactions.

Multi-step Synthetic Routes to Complex this compound Analogues

The strategic construction of complex molecular architectures originating from this compound, also known as 2,5-diethyltoluene, often involves multi-step synthetic sequences. These routes are designed to introduce a variety of functional groups and build intricate frameworks, leveraging the inherent reactivity of the substituted benzene ring. Key transformations in these syntheses frequently include electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, followed by subsequent modifications of the introduced functional groups to elaborate the molecular structure.

One illustrative, albeit general, approach to increasing the complexity of analogues derived from this compound is through Friedel-Crafts acylation. This reaction introduces a ketone functionality onto the aromatic ring, which can then serve as a versatile handle for further chemical transformations. The position of acylation is directed by the existing alkyl substituents on the benzene ring. Following the introduction of an acyl group, a plethora of subsequent reactions can be employed to build more complex structures. For instance, the ketone can be reduced to an alkyl group, or it can undergo reactions at the carbonyl carbon or the alpha-position to construct new rings or append additional functionalities.

A significant challenge in the synthesis of polysubstituted aromatic compounds is controlling the regioselectivity of the reactions. The order of substituent introduction is a critical factor in achieving the desired isomer. The directing effects of the substituents already present on the ring guide the position of incoming groups. Therefore, a thorough understanding of these directing effects is paramount in designing a successful multi-step synthesis.

While specific, detailed multi-step synthetic routes starting from this compound to complex, named analogues are not extensively documented in readily available literature, the principles of synthetic organic chemistry allow for the logical design of such pathways. For example, a hypothetical multi-step synthesis could commence with the Friedel-Crafts acylation of this compound. The resulting ketone could then be subjected to a variety of reactions, such as a Willgerodt-Kindler reaction to form a thioamide, which can be further hydrolyzed to a carboxylic acid. This acid could then be a precursor for the synthesis of amides, esters, or other functional groups, leading to a diverse array of complex analogues.

Another potential avenue for the synthesis of complex analogues involves the Diels-Alder reaction. Although this compound itself is not a diene, it can be chemically modified in multiple steps to incorporate a diene functionality, which could then react with a suitable dienophile to form complex polycyclic structures. For instance, functionalization of one of the ethyl groups to an alkene, followed by further transformations, could potentially generate a diene system for subsequent cycloaddition reactions.

The following interactive data table outlines a hypothetical multi-step synthesis to illustrate the principles discussed. This table provides a conceptual framework for how complex analogues of this compound could be constructed.

StepStarting MaterialReagents and ConditionsIntermediate/ProductPurpose of Step
1This compoundAcetyl chloride, AlCl₃1-(3,6-Diethyl-4-methylphenyl)ethan-1-oneIntroduction of a ketone functional group via Friedel-Crafts acylation.
21-(3,6-Diethyl-4-methylphenyl)ethan-1-oneSulfur, Morpholine2-(3,6-Diethyl-4-methylphenyl)-1-morpholino-2-thioxoethan-1-oneFormation of a thioamide via the Willgerodt-Kindler reaction.
32-(3,6-Diethyl-4-methylphenyl)-1-morpholino-2-thioxoethan-1-oneH₂SO₄, H₂O, Heat(3,6-Diethyl-4-methylphenyl)acetic acidHydrolysis of the thioamide to a carboxylic acid.
4(3,6-Diethyl-4-methylphenyl)acetic acidSOCl₂, then an appropriate amine (e.g., aniline)N-Aryl-2-(3,6-diethyl-4-methylphenyl)acetamideFormation of a complex amide derivative.

This hypothetical sequence demonstrates how the initial simple aromatic hydrocarbon can be progressively elaborated into a more complex molecule with diverse functional groups. Each step builds upon the previous one, introducing new reactivity that allows for further derivatization. The specific reagents and conditions would need to be optimized for each step to ensure good yields and purity of the desired products. The synthesis of even more complex structures, such as those with multiple stereocenters or heterocyclic rings, would require more intricate and lengthy synthetic routes, often involving the use of advanced synthetic methodologies and catalytic systems.

Reactivity and Reaction Mechanisms of 1,4 Diethyl 2 Methylbenzene

Electrophilic Aromatic Substitution on Alkylbenzene Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene (B151609) and its derivatives, including 1,4-diethyl-2-methylbenzene. In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comuomustansiriyah.edu.iq The mechanism generally proceeds in two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), followed by the rapid removal of a proton to restore the aromaticity of the ring. masterorganicchemistry.comuomustansiriyah.edu.iqmsu.edu

Directing Effects of Alkyl Substituents on Electrophilic Attack

The substituents already present on the benzene ring significantly influence the rate and regioselectivity of subsequent electrophilic attacks. masterorganicchemistry.comwikipedia.org Alkyl groups, such as the methyl and ethyl groups in this compound, are classified as activating groups and ortho-, para-directors. masterorganicchemistry.comlibretexts.orglibretexts.org

Activating Nature of Alkyl Groups:

Alkyl groups are electron-donating through an inductive effect (+I). wikipedia.orglibretexts.orgmasterorganicchemistry.com The sp3-hybridized carbon of the alkyl group is less electronegative than the sp2-hybridized carbons of the benzene ring, leading to a push of electron density towards the ring. wikipedia.org This increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.orglibretexts.org

Ortho- and Para-Directing Effects:

The electron-donating nature of alkyl groups preferentially stabilizes the carbocation intermediates formed during electrophilic attack at the ortho and para positions. masterorganicchemistry.comlibretexts.org When the electrophile attacks at the ortho or para position relative to an alkyl group, one of the resonance structures of the resulting arenium ion places the positive charge on the carbon atom to which the alkyl group is attached. This allows for direct stabilization of the positive charge by the electron-donating alkyl group. libretexts.org In contrast, attack at the meta position does not allow for this direct stabilization. masterorganicchemistry.com Consequently, the transition states leading to ortho and para products are lower in energy, and these products are formed faster. libretexts.org

In the case of this compound, the molecule has three alkyl substituents. The positions open for substitution are at carbons 3, 5, and 6 (numbering the carbon with the methyl group as 1, and the ethyl groups at positions 2 and 5 is incorrect based on IUPAC nomenclature for the parent compound, which is this compound). The directing effects of the three alkyl groups will collectively influence the position of the incoming electrophile. The positions ortho and para to each alkyl group are activated. Therefore, the positions most activated will be those that are ortho or para to multiple alkyl groups. Steric hindrance from the existing alkyl groups can also play a role, potentially favoring substitution at less crowded positions. uomustansiriyah.edu.iqlibretexts.org

Interactive Table: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

Substituent GroupActivating/DeactivatingDirecting Effect
-OH, -NH2, -ORStrongly ActivatingOrtho, Para
-Alkyl (e.g., -CH3, -C2H5) Activating Ortho, Para
-Halogens (-F, -Cl, -Br, -I)DeactivatingOrtho, Para
-NO2, -CN, -SO3H, -CHO, -CORStrongly DeactivatingMeta

Mechanistic Pathways of Substitution Reactions

The general mechanism for electrophilic aromatic substitution on an alkylbenzene like this compound involves two primary steps: masterorganicchemistry.comlibretexts.org

Formation of the Sigma Complex (Arenium Ion): The electrophile (E+) attacks the π electron system of the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. masterorganicchemistry.comuomustansiriyah.edu.iq This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.commsu.edu

Deprotonation to Restore Aromaticity: A base in the reaction mixture removes a proton from the sp3-hybridized carbon of the sigma complex. This is a fast step that restores the stable aromatic system. masterorganicchemistry.commsu.edu

For a specific example, consider the nitration of an alkylbenzene. The electrophile is the nitronium ion (NO2+), which is generated by the reaction of nitric acid with a strong acid catalyst like sulfuric acid. uomustansiriyah.edu.iqlibretexts.org The nitronium ion then attacks the activated positions on the this compound ring.

Radical Reactions Involving Alkylbenzene Moieties

While electrophilic substitution on the aromatic ring is a major reaction pathway, the alkyl side chains of alkylbenzenes can undergo radical reactions. libretexts.org These reactions typically occur under conditions that favor the formation of free radicals, such as the presence of UV light or radical initiators. libretexts.org

The hydrogen atoms on the carbon atom directly attached to the benzene ring (the benzylic position) are particularly susceptible to radical abstraction. This is because the resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring. The unpaired electron can be delocalized over the entire benzene ring, significantly increasing the stability of the radical.

For this compound, there are three benzylic positions: the methyl group and the two ethyl groups. Radical halogenation, for instance with chlorine in the presence of UV light, would preferentially lead to the substitution of a hydrogen atom at one of these benzylic positions. libretexts.orgdocbrown.info

Thermal and Pyrolytic Degradation Mechanisms

This compound can be a product of the thermal and pyrolytic degradation of larger polymeric structures, such as polyurethanes and elastomers. researchgate.netresearchgate.netresearchgate.net The specific degradation pathways and the resulting products are highly dependent on the composition of the polymer and the degradation conditions.

Pathways for Formation of Specific Degradation Products (e.g., from Polyurethanes and Elastomers)

The thermal degradation of polyurethanes can proceed through several mechanisms, including dissociation into isocyanates and alcohols, or the formation of primary amines, alkenes, and carbon dioxide. osti.gov Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) studies have been instrumental in identifying the degradation products of various polyurethanes and proposing formation mechanisms. researchgate.netresearchgate.net

Research on the pyrolytic degradation of certain elastomers has shown the formation of compounds structurally related to this compound, such as 1,4-diethyl-3,5-diisocyanato-2-methylbenzene. researchgate.netresearchgate.net The formation of these types of molecules is proposed to occur through specific cleavage and rearrangement reactions of the polymer backbone at high temperatures. researchgate.net

Influence of Temperature and Environmental Factors on Degradation

Temperature is a critical factor influencing the degradation of polymers and alkylbenzenes. researchgate.netresearchgate.net Generally, increasing the temperature increases the rate of degradation. For polyurethanes, different degradation mechanisms may become dominant at different temperature ranges. osti.govresearchgate.net For instance, the initial degradation may start at temperatures as low as 150-180°C, with more extensive breakdown occurring at higher temperatures. americanchemistry.com

The presence of other environmental factors, such as oxygen or specific reactive species, can also significantly affect the degradation pathways. ucl.ac.uk For example, oxidative degradation can occur in the presence of air, leading to a different set of degradation products compared to pyrolysis in an inert atmosphere. The specific composition of the polymer, including the types of diisocyanates and polyols used, will also dictate its thermal stability and the nature of its degradation products. researchgate.net

Interactive Table: General Temperature Ranges for Polyurethane Degradation

Temperature RangeDegradation Process
150-250 °COnset of thermal degradation, dissociation of urethane (B1682113) linkage. osti.govamericanchemistry.com
215-390 °CSingle-step degradation processes may initiate. osti.gov
> 390 °CMulti-step degradation processes become more favorable. osti.gov

Biodegradation Processes and Microbial Pathways of this compound

The environmental fate of alkylbenzenes, such as this compound, is significantly influenced by microbial degradation. While direct and extensive research specifically targeting the biodegradation of this compound is limited, the metabolic pathways can be inferred from studies on structurally similar compounds, including other diethylbenzene isomers, ethyltoluenes, and xylenes (B1142099). These studies provide a robust framework for understanding the potential microbial interactions and metabolic routes for the breakdown of this compound.

Identification of Microbial Strains Involved in Degradation

The biodegradation of alkylated benzenes is not limited to a few microbial species but is a capacity found across a diverse range of bacteria. Both aerobic and anaerobic microorganisms have been identified that can utilize these compounds as a source of carbon and energy.

Under aerobic conditions, where oxygen is used as a co-substrate for enzymatic attacks, several bacterial genera are known to be effective degraders of related compounds. Species of Pseudomonas are frequently implicated in the aerobic degradation of benzene, toluene (B28343), ethylbenzene (B125841), and xylenes (BTEX). nih.govethz.ch For instance, Pseudomonas sp. strain NCIB 10643 has demonstrated the ability to degrade a variety of n-alkylbenzenes. ethz.ch Similarly, enrichment cultures from contaminated aquifers have shown a predominance of Pseudomonas and Acidovorax in the degradation of xylene isomers. unesp.br

Anaerobic biodegradation of alkylbenzenes occurs in environments devoid of oxygen, where alternative electron acceptors such as nitrate, sulfate, or carbon dioxide are utilized. Denitrifying bacteria have been a particular focus of research in this area. Strains of Thauera and Azoarcus have been isolated that can degrade toluene, ethylbenzene, and xylenes under nitrate-reducing conditions. nih.govniscpr.res.in For example, the denitrifying strain EbN1 was isolated on ethylbenzene, and strain mXyN1 on m-xylene. nih.gov A microbial culture enriched from a diesel fuel-contaminated aquifer demonstrated the ability to degrade ethyltoluene isomers under N2O-reducing conditions. provectusenvironmental.com Furthermore, under sulfate-reducing conditions, a marine bacterium, strain EbS7, has been shown to mineralize ethylbenzene. nih.gov Methanogenic consortia, where multiple microbial species work together to break down compounds into methane (B114726) and carbon dioxide, have also been shown to degrade alkylbenzenes. nih.gov

Based on this evidence from structurally related compounds, it is highly probable that similar microbial consortia, rich in genera like Pseudomonas under aerobic conditions and Thauera, Azoarcus, and various sulfate-reducers or methanogens under anaerobic conditions, would be involved in the degradation of this compound.

Table 1: Microbial Genera Involved in the Degradation of Structurally Related Alkylbenzenes

Microbial GenusDegradation ConditionRelated Compound(s) DegradedReference
PseudomonasAerobicEthylbenzene, Xylenes, BTEX nih.govethz.ch
AcidovoraxAerobicXylenes unesp.br
ThaueraAnaerobic (Nitrate-reducing)Ethylbenzene, m-Xylene, p-Cymene nih.govd-nb.info
AzoarcusAnaerobic (Nitrate-reducing)Toluene, Ethylbenzene unesp.brniscpr.res.in
Unnamed Marine Bacterium (Strain EbS7)Anaerobic (Sulfate-reducing)Ethylbenzene nih.gov
DechloromonasAnaerobicXylene Isomers ethz.ch
MagnetospirillumAnaerobic (Nitrate-reducing)4-Methylbenzoate d-nb.info

Analysis of Metabolites and Degradation Intermediates

The biodegradation of this compound would proceed through a series of metabolic intermediates. The specific pathway and the resulting metabolites are dependent on the initial enzymatic attack, which differs between aerobic and anaerobic conditions.

Aerobic Degradation Pathways: Under aerobic conditions, the degradation of alkylbenzenes is typically initiated by one of two main enzyme systems: monooxygenases or dioxygenases. nih.gov

Oxidation of the Alkyl Side Chains: Monooxygenases can attack the ethyl or methyl groups of this compound. This would likely lead to the formation of corresponding alcohols, aldehydes, and carboxylic acids. For instance, the oxidation of an ethyl group on a related compound like ethylbenzene can produce 1-phenylethanol (B42297) and acetophenone. nih.gov Further oxidation would lead to ring cleavage intermediates.

Oxidation of the Aromatic Ring: Dioxygenases directly attack the benzene ring, incorporating two oxygen atoms to form a cis-dihydrodiol. nih.gov For this compound, this would result in a substituted cis-dihydrodiol. This intermediate is then dehydrogenated to form a substituted catechol. This catechol is a key intermediate that undergoes ring cleavage, either through an ortho- or meta-cleavage pathway, leading to the formation of aliphatic acids that can enter central metabolic cycles like the Krebs cycle. researchgate.net For example, the degradation of ethylbenzene can proceed through 3-ethylcatechol. ethz.ch

Anaerobic Degradation Pathways: In the absence of oxygen, microorganisms employ different strategies to activate the stable aromatic ring.

Fumarate Addition: A common anaerobic activation mechanism for alkylbenzenes with at least one benzylic proton is the addition of the alkyl group to the double bond of fumarate. For a compound like ethylbenzene, this has been shown to form (1-phenylethyl)succinate. nih.gov This succinate (B1194679) derivative is then further metabolized via a pathway analogous to beta-oxidation. It is conceivable that one of the ethyl groups of this compound could be activated through a similar mechanism.

Formation of Benzoyl-CoA and its Derivatives: Many anaerobic degradation pathways of aromatic compounds converge on the central intermediate benzoyl-CoA. ethz.ch The alkyl and other substituent groups are processed and removed, often leading to a substituted or unsubstituted benzoyl-CoA molecule, which then undergoes dearomatization and ring cleavage. For instance, anaerobic toluene metabolism funnels into the benzoyl-CoA trunk pathway. ethz.ch It is plausible that the degradation of this compound would also lead to a substituted benzoyl-CoA intermediate.

Carboxylation: In some cases, direct carboxylation of the aromatic ring has been observed as an initial activation step under anaerobic conditions. unesp.br

The subsequent degradation of these initial intermediates would involve a cascade of enzymatic reactions, ultimately leading to the complete mineralization of the compound to carbon dioxide and water under aerobic conditions, or to carbon dioxide, methane, and other products under various anaerobic conditions.

Table 2: Potential Metabolites in the Biodegradation of Structurally Related Alkylbenzenes

Metabolic IntermediatePrecursor Compound(s)Degradation ConditionReference
Substituted Catechols (e.g., 3-Ethylcatechol)Ethylbenzene, XylenesAerobic ethz.ch
1-PhenylethanolEthylbenzeneAnaerobic (Denitrifying) nih.gov
AcetophenoneEthylbenzeneAnaerobic (Denitrifying) nih.gov
(1-Phenylethyl)succinateEthylbenzeneAnaerobic (Sulfate-reducing) nih.gov
Benzoyl-CoAToluene, EthylbenzeneAnaerobic ethz.ch
4-Isopropylbenzoyl-CoAp-CymeneAnaerobic (Denitrifying) d-nb.info
Substituted PyrocatecholsToluene, EthylbenzeneAerobic nih.gov

Theoretical and Computational Chemistry Studies of 1,4 Diethyl 2 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is employed to study aspects like ionization potentials, electron affinity, and energy gaps between molecular orbitals. For aromatic compounds such as methylbenzenes, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, help in understanding the effect of substituent groups on the electronic properties of the benzene (B151609) ring. researchgate.net

While specific DFT studies focusing solely on 1,4-diethyl-2-methylbenzene are not extensively detailed in available literature, the methodology is broadly applied to similar alkylbenzenes. nih.gov These calculations can predict how the ethyl and methyl groups on the benzene ring influence its electron density distribution. This, in turn, allows for the prediction of reactivity, identifying which sites on the molecule are more susceptible to electrophilic or nucleophilic attack. The delocalized pi-electron system of the phenyl group is a key feature in these analyses. researchgate.net

Ab initio methods are another class of quantum chemistry calculations that rely on first principles without the use of empirical data. These methods are particularly useful for determining accurate thermochemical properties. For instance, the G3(MP2) level of theory has been used to calculate the heats of formation for a range of alkylbenzenes to predict the thermodynamics of methylation reactions. nih.gov

Calculated thermochemical properties for this compound provide insight into its stability and energy content. These values are crucial for chemical engineering applications and for understanding reaction thermodynamics.

Table 1: Calculated Thermochemical Properties of this compound

Property Value Unit Source
Standard Gibbs free energy of formation (ΔfG°) 134.89 kJ/mol Joback Calculated Property chemeo.com
Enthalpy of formation at standard conditions (ΔfH°gas) -56.78 kJ/mol Joback Calculated Property chemeo.com
Enthalpy of fusion at standard conditions (ΔfusH°) 17.51 kJ/mol Joback Calculated Property chemeo.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational landscape. This involves analyzing the rotation of the two ethyl groups and the methyl group around their bonds to the benzene ring.

These simulations can reveal the most stable conformations and the energy barriers between them. Furthermore, MD can be used to study intermolecular interactions in the liquid phase or within a catalytic environment, such as a zeolite pore. By simulating a system containing many molecules of this compound, one can compute bulk properties and understand how the molecules pack and interact with each other. Accelerated molecular dynamics (aMD) is an enhanced sampling technique that can be used to explore the conformational space more efficiently. mdpi.com

Modeling of Reaction Energetics and Transition States

Computational modeling is essential for elucidating the mechanisms of chemical reactions by calculating the energetics of reaction pathways and the structures of transition states.

The Methanol to Olefins (MTO) process is a critical industrial technology for producing light olefins like ethene and propene from methanol, often using zeolite catalysts. dicp.ac.cnrsc.org The process is understood to proceed via a "hydrocarbon pool" mechanism, where organic molecules trapped within the catalyst pores act as co-catalysts or reaction centers. nih.govrsc.org

Polymethylated benzenes are key components of this hydrocarbon pool. nih.govrsc.org While this compound is not the most commonly cited example, its role can be inferred from the general behavior of alkylbenzenes in this process. These aromatic species undergo repeated methylation and dealkylation cycles. researchgate.net For instance, the methylation of the aromatic ring or the alkyl side-chains leads to the formation of larger intermediates, which then eliminate an olefin molecule, regenerating the aromatic hydrocarbon pool species. nih.govresearchgate.net Computational studies using DFT have been instrumental in modeling the reaction steps and energetics of this complex catalytic cycle. nih.gov

Theoretical modeling allows for the evaluation of competing reaction pathways and helps explain the observed product selectivity in catalytic reactions. For alkylbenzenes like diethylbenzene, common reactions catalyzed by acidic zeolites include disproportionation (transfer of an ethyl group from one molecule to another) and transalkylation (transfer of an ethyl group to another aromatic molecule like benzene). researchgate.net

Computational studies can map out the potential energy surface for these reactions, identifying the transition states and calculating the activation energy barriers for each pathway. For example, mechanistic pathways for diethylbenzene transformations have been investigated, comparing an alkyl-transfer pathway with a diaryl-mediated pathway. researchgate.net Such studies are crucial for understanding how the catalyst structure (e.g., pore size of a zeolite) can influence which reaction pathway is favored, thereby controlling the product distribution. researchgate.net This type of analysis can be extended to this compound to predict its reactivity and selectivity in similar acid-catalyzed reactions.

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Mass Spectrometry for Molecular Identification and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For 1,4-diethyl-2-methylbenzene (C₁₁H₁₆), HRMS would provide a measured monoisotopic mass that is extremely close to the theoretical value of 148.125201 Da. chemspider.com This precision allows researchers to distinguish it from other isomers or compounds with the same nominal mass but different elemental formulas.

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides structural information. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 148. nih.gov The fragmentation is dominated by the loss of alkyl groups. A primary fragmentation pathway involves the benzylic cleavage and loss of a methyl group (CH₃•), leading to a highly abundant ion at m/z 133. nih.gov This fragment, [M-15]⁺, is often the base peak in the spectrum. Subsequent or alternative fragmentation can involve the loss of an ethyl group (C₂H₅•), resulting in an ion at m/z 119. nih.gov These characteristic fragments are vital for confirming the identity of the molecule.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Significance
148[C₁₁H₁₆]⁺Molecular Ion [M]⁺
133[C₁₀H₁₃]⁺Base Peak; Loss of a methyl group ([M-15]⁺)
119[C₉H₁₁]⁺Loss of an ethyl group ([M-29]⁺)

Table 1: Key mass spectral fragments for this compound based on NIST data. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier method for separating and identifying volatile organic compounds like this compound from complex matrices, such as petroleum products or environmental samples. akjournals.comncat.edu In this technique, the sample is vaporized and passed through a capillary column (e.g., a non-polar PONA column) where compounds are separated based on their boiling points and interactions with the column's stationary phase. akjournals.com

As this compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for the compound. ncat.edu The combination of its specific retention time from the chromatography and its characteristic mass spectrum allows for highly confident identification. semanticscholar.org The Kovats retention index, a standardized measure of retention time, is often used for this purpose. For this compound, the standard non-polar Kovats retention index is reported to be approximately 1164. nih.govsemanticscholar.org This dual-verification approach makes GC-MS an invaluable tool for the analysis of complex hydrocarbon mixtures. akjournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of their hydrogen (¹H) and carbon (¹³C) nuclei. weebly.com

For this compound, NMR provides unambiguous evidence for its substitution pattern and the nature of its alkyl groups.

¹H NMR Spectroscopy: The ¹H NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic protons. Due to the molecule's asymmetry, the three aromatic protons are chemically non-equivalent and would theoretically appear as three separate signals in the aromatic region (typically δ 6.8-7.2 ppm). The ethyl groups' methylene (B1212753) (CH₂) and methyl (CH₃) protons, as well as the lone methyl group protons, would appear in the upfield aliphatic region.

Proton Environment Predicted Chemical Shift (δ, ppm) Predicted Splitting Pattern Integration
Aromatic CH (x3)~ 6.8 - 7.2Singlets or Doublets (depending on coupling)3H
Ethyl -CH₂- (x2)~ 2.6Quartets4H
Methyl -CH₃ (on ring)~ 2.3Singlet3H
Ethyl -CH₃ (x2)~ 1.2Triplets6H

Table 2: Predicted ¹H NMR spectral data for this compound. Chemical shifts and splitting are estimated based on general principles for substituted benzenes. docbrown.infolibretexts.orgdocbrown.info

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display a unique signal for each carbon atom in a distinct chemical environment. libretexts.org Given the molecule's structure, nine distinct signals are expected: six for the aromatic carbons and three for the aliphatic carbons. The carbons bearing a substituent (ipso-carbons) typically show different chemical shifts from those bonded to hydrogen. docbrown.info

Carbon Environment Predicted Chemical Shift (δ, ppm)
Aromatic C (quaternary, x3)~ 135 - 145
Aromatic CH (x3)~ 125 - 130
Ethyl -CH₂- (x2)~ 28 - 29
Methyl -CH₃ (on ring)~ 20 - 22
Ethyl -CH₃ (x2)~ 15 - 16

Table 3: Predicted ¹³C NMR spectral data for this compound. Chemical shifts are estimated based on typical values for alkylbenzenes. docbrown.infolibretexts.org

To definitively assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment reveals correlations between protons that are coupled to each other (typically on adjacent carbons). researchgate.net For this compound, strong cross-peaks would be observed between the methylene (CH₂) and methyl (CH₃) protons of each ethyl group, confirming their connectivity. researchgate.net It would also show weaker, long-range couplings between the aromatic protons and the benzylic protons of the alkyl groups.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. libretexts.org An HSQC spectrum would show a cross-peak connecting each proton signal to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of the CH, CH₂, and CH₃ groups in the ¹³C spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," providing confirmation of functional groups and substitution patterns. docbrown.info

The IR spectrum of this compound, available from the NIST database as a gas-phase spectrum, shows several characteristic absorption bands. nist.gov

C-H Stretching: Strong absorptions between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the alkyl (methyl and ethyl) groups. libretexts.org Weaker bands above 3000 cm⁻¹ are characteristic of the aromatic C-H stretching vibrations. docbrown.info

Aromatic C=C Stretching: A series of medium-to-weak bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzene (B151609) ring. docbrown.info

C-H Bending: The region from 650-1000 cm⁻¹ contains C-H out-of-plane bending vibrations. The specific pattern in this region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene, characteristic bands are expected in this area. libretexts.org The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of vibrations unique to the molecule. libretexts.org

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
> 3000C-H StretchAromatic
2850 - 3000C-H StretchAlkyl (CH₃, CH₂)
1450 - 1600C=C StretchAromatic Ring
650 - 1000C-H Bend (Out-of-Plane)Aromatic (1,2,4-Trisubstitution)

Table 4: Characteristic infrared absorption regions for this compound. docbrown.infonist.govlibretexts.org

X-ray Diffraction Analysis

X-ray diffraction, particularly single-crystal X-ray diffraction (SC-XRD), is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline state. acs.org This technique provides precise bond lengths, bond angles, and intermolecular interactions.

However, there is no evidence of a published crystal structure for this compound in the searched scientific literature. acs.orgresearchgate.netsemanticscholar.org This is likely because the compound is a liquid under standard ambient conditions, making single-crystal growth and subsequent X-ray analysis challenging. To perform such an analysis, the compound would need to be crystallized at a low temperature, a process that has not been reported in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from the π bonding orbitals to π* antibonding orbitals (π → π* transitions). The benzene ring itself exhibits characteristic absorption bands, which are influenced by the presence of substituents.

The addition of alkyl groups, such as the ethyl and methyl groups in this compound, typically causes a small bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. This is due to the electron-donating nature of the alkyl groups, which slightly raises the energy of the highest occupied molecular orbital (HOMO).

While a specific UV-Vis spectrum for this compound is not provided in the search results, general principles for substituted benzenes can be applied. A study on various substituted benzenes indicates that the absorption bands are sensitive to the nature and position of the substituents. nih.gov One would expect this compound to exhibit a primary absorption band around 210-220 nm and a weaker, fine-structured secondary band in the region of 260-280 nm. A UV-visible detector operating at 254 nm has been used in the analysis of aromatic fractions containing 1,4-diethyl-2-methyl-benzene. jove.com

Table 2: Typical UV-Vis Absorption Maxima for Related Aromatic Compounds

Compoundλmax (nm) (π → π*)Solvent
Benzene~204, 256Hexane
Toluene (B28343)~207, 262Hexane
Ethylbenzene (B125841)~208, 263Hexane
p-Xylene~214, 274Hexane

Note: This table presents typical absorption maxima for related compounds to illustrate the expected spectral region for this compound.

Specialized Spectroscopic Techniques (e.g., Z-scan for Nonlinear Optical Properties)

The Z-scan technique is a widely used method to measure the nonlinear optical (NLO) properties of materials, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). scirp.org These properties are crucial for the development of devices for optical switching, optical limiting, and other photonic applications. mdpi.com

Research into the NLO properties of aromatic hydrocarbons suggests that the delocalized π-electron system of the benzene ring can give rise to a significant third-order NLO response. optica.orgresearchgate.net The magnitude of this response can be influenced by the nature and arrangement of substituent groups on the ring. While there are no specific Z-scan studies reported for this compound, investigations on other benzene derivatives and polycyclic aromatic hydrocarbons (PAHs) indicate that these types of molecules can exhibit interesting NLO behavior. scirp.orgoptica.orgresearchgate.net For instance, some aromatic compounds show self-defocusing effects, which are characterized by a negative nonlinear refractive index. scirp.org Theoretical studies on non-fullerene derivatives have also shown that modification of acceptor and donor groups can tune the NLO response. nih.govrsc.org

The study of the NLO properties of this compound would require performing Z-scan measurements, likely with a high-intensity laser. The results would reveal its potential for applications in nonlinear optics, a research area that remains to be explored for this specific compound.

Table 3: Illustrative Third-Order Nonlinear Optical Properties of an Aromatic Hydrocarbon

ParameterValueTechniqueWavelength (nm)
Nonlinear Refractive Index (n₂) (cm²/W)NegativeZ-scan660 scirp.org
Nonlinear AbsorptionSelf-defocusingZ-scan660 scirp.org

Note: The data in this table is for a crude oil sample containing aromatic hydrocarbons and is provided for illustrative purposes due to the lack of specific data for this compound.

Research Applications of 1,4 Diethyl 2 Methylbenzene in Chemical Synthesis and Materials Science

Role as a Chemical Intermediate in Complex Molecule Synthesis

The strategic placement of methyl and diethyl groups on the benzene (B151609) ring of 1,4-Diethyl-2-methylbenzene provides a unique scaffold for the construction of more complex molecular architectures. While its direct application as a starting material in the synthesis of intricate natural products or pharmaceuticals is not yet extensively documented in publicly available literature, its structure lends itself to a variety of organic transformations.

The reactivity of the aromatic ring is influenced by the activating effects of the alkyl substituents, making it susceptible to electrophilic substitution reactions. These reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, can be directed to the available positions on the ring, offering pathways to a diverse range of functionalized derivatives. These derivatives can then serve as key intermediates in multi-step synthetic sequences.

For instance, the oxidation of the methyl or ethyl groups can yield carboxylic acids, aldehydes, or ketones, introducing valuable functional handles for further chemical manipulation. These transformations are fundamental in organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds essential for building molecular complexity. Although specific, large-scale applications in complex molecule synthesis are not widely reported, the inherent reactivity and structural features of this compound position it as a latent yet potent intermediate for synthetic chemists.

Catalytic Applications and Catalyst Development

The involvement of this compound and its isomers extends into the realm of catalysis, where they can participate in reaction mechanisms and potentially influence catalyst performance.

Use in Hydrocarbon Pool Mechanisms

In the methanol-to-olefins (MTO) process, a cornerstone of industrial chemistry for producing light alkenes from non-petroleum sources, polymethylbenzenes play a crucial role within the "hydrocarbon pool" mechanism. These aromatic species, trapped within the pores of zeolite catalysts, act as organic reaction centers. While research has often focused on more common methylbenzenes like xylene and trimethylbenzene isomers, the fundamental principles of the hydrocarbon pool mechanism are applicable to a broader range of alkylated benzenes.

Theoretical studies have shown that the MTO process involves the methylation of these trapped aromatic species by methanol, followed by the elimination of olefins, regenerating the aromatic hydrocarbon pool. The specific structure of the alkylbenzene can influence the distribution of the resulting olefin products. Although direct experimental studies singling out this compound in this process are scarce, its potential to participate in and influence the hydrocarbon pool is an area of ongoing interest for optimizing MTO catalysis. The presence of both methyl and ethyl groups could lead to a unique distribution of propylene and higher olefins.

Catalyst Support and Modifier Roles

The properties of a catalyst can be significantly altered by the addition of modifiers or by the nature of the support material. While there is no direct evidence in the reviewed literature of this compound being used as a catalyst support or a primary modifier, its chemical nature suggests potential, albeit unexplored, applications. As an organic molecule, it is unlikely to serve as a robust, high-temperature catalyst support in the traditional sense. However, in specific low-temperature catalytic systems, aromatic compounds can act as solvents or co-catalysts, influencing the solubility of reactants and the stability of catalytic intermediates. Further research would be needed to explore any potential role for this compound in this capacity.

Polymer Science and Advanced Materials

In the field of polymer science, aromatic compounds are fundamental building blocks for a wide array of materials. Diethylbenzene isomers, in general, are recognized precursors to monomers used in the production of specialized polymers.

Precursor in the Synthesis of Cross-linked Polymers and Resins

One of the most significant applications of diethylbenzene isomers is as a precursor to divinylbenzene (DVB). DVB is a crucial cross-linking agent used in the production of various polymers, most notably polystyrene resins. The cross-linking of polystyrene chains with DVB imparts mechanical strength, thermal stability, and chemical resistance to the resulting polymer. These cross-linked resins are widely used in ion-exchange applications, as supports for solid-phase synthesis, and in chromatography.

The conversion of diethylbenzene to divinylbenzene involves the dehydrogenation of the two ethyl groups to form vinyl groups. While the commercially available divinylbenzene is typically a mixture of isomers derived from a mixture of diethylbenzene isomers, the use of a specific isomer like this compound could potentially lead to the synthesis of novel cross-linking agents with tailored properties. The presence of the additional methyl group on the aromatic ring could influence the reactivity of the vinyl groups and the final properties of the cross-linked polymer.

Investigation of Polymerization Mechanisms Involving Diethylmethylbenzene Moieties

The incorporation of the this compound moiety into a polymer backbone or as a pendant group would be expected to influence the material's properties. The aromatic ring can enhance thermal stability and rigidity, while the alkyl groups can affect solubility and processing characteristics.

Research into polymerization mechanisms often involves studying the kinetics and thermodynamics of the reactions of various monomers. While specific studies focusing on the polymerization mechanisms of monomers derived directly from this compound are not prevalent, the fundamental principles of vinyl polymerization and polycondensation would apply. The electronic effects of the methyl and ethyl groups on the reactivity of a vinyl group, for instance, would be a key factor in determining the rate of polymerization and the molecular weight of the resulting polymer. Future research may explore the synthesis and polymerization of novel monomers derived from this compound to create materials with unique thermal, mechanical, and optical properties.

Formation as a Degradation Product in Polymeric Systems

The thermal and catalytic degradation of polymeric materials is a significant area of research, particularly concerning plastic waste recycling and understanding the environmental fate of plastics. Pyrolysis, which is the thermal decomposition of materials at elevated temperatures in an inert atmosphere, breaks down long polymer chains into a complex mixture of smaller molecules. nih.govnih.gov The composition of this resulting mixture is highly dependent on the type of polymer, the pyrolysis temperature, and the presence of any catalysts. mdpi.commdpi.com

Common polymers like polystyrene (PS), polyethylene (PE), and polypropylene (PP) are known to produce a variety of hydrocarbons upon pyrolysis. The pyrolysis of polystyrene, in particular, yields a liquid product often referred to as pyrolysis oil, which is rich in aromatic compounds. nih.gov The primary product is typically the monomer, styrene; however, a significant fraction consists of other aromatic hydrocarbons such as toluene (B28343), ethylbenzene (B125841), and α-methylstyrene. mdpi.comsustainableplastics.com

While direct evidence specifically citing this compound as a major degradation product is not prevalent in general literature, its formation is plausible under certain conditions. The intricate reactions that occur during the catalytic pyrolysis of polyolefins can lead to the formation of a wide array of alkylated benzenes. mdpi.com This process involves the cracking of the polymer backbone followed by cyclization and aromatization reactions, which can generate various substituted aromatic compounds. The presence of different catalysts and variations in process conditions can influence the distribution of these products. mdpi.com Therefore, it is conceivable that this compound could be formed as a minor byproduct during the degradation of certain polymeric systems, especially those that produce a complex mixture of aromatic hydrocarbons.

Environmental and Analytical Chemistry Research

Tracers and Standards in Environmental Fate Studies

In the field of environmental chemistry, specific chemical compounds are frequently used as tracers to study the transport and fate of pollutants in various environmental compartments, including water, soil, and air. Alkylbenzenes, as a class of compounds, are utilized in such studies due to their association with anthropogenic sources like petroleum products and industrial chemicals. While there is no widespread application of this compound specifically as an environmental tracer, its presence and the distribution of its isomers can potentially provide information about the source and weathering of hydrocarbon contamination.

More commonly, this compound serves as an analytical standard in environmental fate studies. For the accurate identification and quantification of complex mixtures of hydrocarbons in environmental samples, certified reference materials are indispensable. This compound can be employed as a standard to calibrate analytical instruments and to confirm the presence of this specific isomer in samples. This is particularly crucial in studies tracking the environmental fate of fuel spills or industrial effluents where a wide range of alkylated aromatic compounds may be present. The use of individual isomer standards allows for a more detailed characterization of the contaminant profile and its transformation over time.

Development of Analytical Methods for Detection and Quantification

The detection and quantification of this compound in environmental and chemical samples are primarily accomplished using chromatographic techniques, most notably gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID). nih.govresearchgate.net The development of a robust analytical method is paramount for achieving accurate and reliable measurements.

Method development for this compound typically involves the optimization of several parameters to ensure good separation of the target analyte from other compounds within the sample matrix. Key aspects of this process include:

Sample Preparation: For environmental matrices such as water or soil, a pre-concentration step is often required to reach the necessary detection limits. This can be achieved through methods like liquid-liquid extraction, solid-phase extraction (SPE), or purge-and-trap techniques for volatile compounds.

Gas Chromatographic Separation: The selection of an appropriate GC column is critical for separating this compound from its isomers and other co-eluting aromatic compounds. The retention time of a compound is a fundamental parameter for its identification. phenomenex.com The Kovats retention index, which normalizes retention times relative to n-alkanes, is a valuable tool for comparing data across different analytical systems.

Detection and Quantification: Mass spectrometry provides a high degree of certainty in the identification of this compound through its unique mass spectrum. nih.gov For quantitative analysis, a calibration curve is constructed using standards of known concentrations. redalyc.org The inclusion of an internal standard can enhance the precision and accuracy of the quantification. nih.gov

Method validation is an essential final step to confirm the reliability of the analytical data. This process involves the assessment of key parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govredalyc.org

Below is an interactive data table summarizing typical gas chromatographic parameters for the analysis of this compound.

ParameterValueReference
Kovats Retention Index (Standard Non-Polar Column) 1143 - 1155 nih.gov
Kovats Retention Index (Standard Polar Column) 1403 - 1464 nih.gov
Boiling Point (°C) ~207
m/z for Mass Spectrometry (Top 3 Peaks) 133, 119, 148 nih.gov

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions

The primary academic contributions related to 1,4-Diethyl-2-methylbenzene are foundational, centering on its synthesis and characterization. The compound is typically synthesized through Friedel-Crafts alkylation, a cornerstone of organic chemistry for attaching alkyl groups to an aromatic ring. nih.govnih.gov This reaction involves the treatment of a benzene (B151609) ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. nih.govlibretexts.org The synthesis of polysubstituted benzenes like this compound requires careful consideration of the directing effects of the existing substituents to achieve the desired isomer. libretexts.orgpressbooks.pub

Another significant area of academic contribution is in the field of catalytic reforming, a key industrial process for producing high-octane gasoline and aromatic compounds from petroleum naphtha. nih.govetsu.edu While not specifically focused on this compound, this research provides the fundamental principles for its potential formation and separation from complex hydrocarbon mixtures.

The characterization of this compound has been documented, with data available on its physical and spectral properties. This information is crucial for its identification and quantification in various matrices.

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₆ fiveable.memdpi.com
Molecular Weight 148.25 g/mol fiveable.me
Boiling Point 207 °C fiveable.me
Density 0.876 g/cm³

| CAS Number | 13632-94-5 fiveable.memdpi.com |

Identification of Emerging Research Avenues for this compound

Given the limited specific research on this compound, emerging research avenues can be extrapolated from trends in the broader field of applied organic chemistry and materials science.

Advanced Catalysis for Selective Synthesis: A significant challenge in the synthesis of polysubstituted benzenes is achieving high selectivity for a specific isomer. Future research could focus on developing novel catalysts, such as zeolites or other solid acid catalysts, for the highly selective synthesis of this compound. mdpi.comepfl.ch This would be a move towards more environmentally benign and efficient production methods compared to traditional Friedel-Crafts alkylation. nih.gov

Functional Materials: Polysubstituted aromatic compounds can serve as building blocks for functional materials. Research could explore the potential of this compound as a precursor for the synthesis of novel polymers, liquid crystals, or organic electronic materials. The specific substitution pattern may impart unique physical and electronic properties to these materials.

Computational and Theoretical Studies: In the absence of extensive experimental data, computational chemistry can provide valuable insights into the properties and reactivity of this compound. nih.govnih.gov Density functional theory (DFT) and other computational methods could be employed to predict its spectroscopic properties, reaction mechanisms, and potential for various applications.

Derivatization and Application in Organic Synthesis: A Chinese patent describes the synthesis of diethyl 2-(2,6-diethyl-4-methylbenzene) malonate, a derivative of a constitutional isomer of the target compound, for use in the synthesis of pinoxaden, a phenylpyrazoline herbicide. google.com This suggests a potential avenue for exploring the derivatization of this compound to create novel compounds with potential biological or industrial applications.

Methodological Advancements and Interdisciplinary Research Opportunities

Advancements in analytical techniques and the increasing importance of interdisciplinary research open up new possibilities for the study of this compound.

Advanced Spectroscopic and Chromatographic Techniques: Modern analytical methods, such as two-dimensional NMR spectroscopy, high-resolution mass spectrometry, and advanced chromatographic techniques, can be employed for the unambiguous characterization of this compound and its isomers. amazonaws.com These techniques are essential for quality control in its synthesis and for its detection in complex mixtures.

Interdisciplinary Research in Materials Science: Collaboration between organic chemists and materials scientists could lead to the development of new materials derived from this compound. For example, its incorporation into polymer backbones could influence properties such as thermal stability, solubility, and processability.

Environmental Science and Toxicology: As a component of hydrocarbon mixtures, understanding the environmental fate and potential toxicity of this compound is an area for interdisciplinary research involving chemists, environmental scientists, and toxicologists. While research on polycyclic aromatic hydrocarbons (PAHs) is extensive, specific studies on the environmental impact of individual polyalkylated benzenes are less common. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing 1,4-Diethyl-2-methylbenzene in laboratory settings?

  • Methodological Answer : Optimize synthesis via stepwise Friedel-Crafts alkylation. Use anhydrous AlCl₃ as a catalyst under inert conditions (N₂ atmosphere). Monitor temperature (60–80°C) to minimize polyalkylation byproducts. Purify intermediates via fractional distillation, and confirm regioselectivity using GC-MS or HPLC .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles), ensure fume hood ventilation, and avoid ignition sources due to flammability. For spills, absorb with inert material (vermiculite) and dispose as hazardous waste. Store in airtight containers away from oxidizers. Refer to SDS guidelines for emergency response to inhalation or skin contact .

Q. Which analytical techniques are recommended for assessing the purity of this compound?

  • Methodological Answer : Combine gas chromatography (GC) with flame ionization detection (FID) for quantitative purity analysis. Validate structural integrity via ¹H/¹³C NMR (chemical shifts: δ 1.2–1.4 ppm for ethyl groups, δ 2.3 ppm for methyl). Cross-reference with IR spectroscopy (C-H stretching at 2800–3000 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

  • Methodological Answer : Address discrepancies (e.g., unexpected NMR peaks) by:

Repeating experiments under controlled conditions to exclude impurities.

Using high-resolution mass spectrometry (HRMS) to confirm molecular ions.

Applying density functional theory (DFT) calculations to predict spectral patterns and compare with empirical data .

Q. What methodologies are effective in assessing the environmental impact of this compound?

  • Methodological Answer :

  • Ecotoxicity : Use EPI Suite models to predict biodegradability (e.g., BIOWIN) and bioaccumulation (BCFBAF). Validate with Daphnia magna acute toxicity assays (EC₅₀ measurements).
  • Fate Studies : Conduct photodegradation experiments under UV light (λ = 254 nm) to identify breakdown products via LC-QTOF-MS .

Q. How can computational methods enhance the understanding of reaction mechanisms involving this compound?

  • Methodological Answer :

  • Mechanistic Insights : Simulate reaction pathways using Gaussian or ORCA software. Calculate activation energies for alkylation steps to identify rate-limiting stages.
  • Database Tools : Leverage Reaxys and PubChem data to cross-validate predicted intermediates with literature-reported analogs .

Q. What strategies minimize side reactions during polyalkylation of this compound derivatives?

  • Methodological Answer :

  • Steric Control : Introduce bulky directing groups (e.g., tert-butyl) to limit over-alkylation.
  • Kinetic Monitoring : Use in-situ FTIR to track reactant consumption. Adjust stoichiometry dynamically (e.g., syringe pump addition of ethylating agents) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to optimize reaction yields while minimizing byproducts?

  • Methodological Answer : Apply a simplex optimization algorithm (Nelder-Mead method) to iteratively adjust variables (temperature, catalyst loading, reaction time). Validate robustness via ANOVA, ensuring F-statistics > 4.0 and R² > 0.95 for predictive models .

Q. What statistical approaches are suitable for interpreting conflicting data in catalytic studies?

  • Methodological Answer : Perform multivariate regression to isolate confounding variables (e.g., moisture content in catalysts). Use t-tests (α = 0.05) to assess significance of outliers. Cross-check with alternative characterization methods (e.g., XRD for catalyst crystallinity) .

Notes

  • References : Citations align with evidence IDs (e.g., for safety data, for synthesis protocols).
  • Methodological Rigor : Answers emphasize reproducible techniques and validation frameworks to address academic research challenges.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.